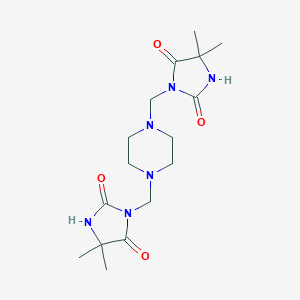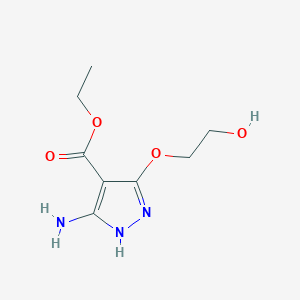
1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL (DAPIP) is a synthetic compound that is used in the laboratory for various scientific applications. It is a versatile compound that has been used in a variety of biochemical and physiological studies. DAPIP is a relatively new compound, so research is ongoing to further understand its properties and potential uses.
Wirkmechanismus
The exact mechanism of action of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL is still unclear. However, it is believed that the compound works by binding to certain proteins, such as enzymes, and modulating their activity. It is also believed to interact with certain receptors, such as G-protein coupled receptors, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL are still being studied. However, preliminary studies have shown that 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL can modulate the activity of certain enzymes, proteins, and receptors. It has also been shown to affect gene expression and cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL has several advantages for laboratory experiments. It is a relatively stable compound, so it can be stored and used over long periods of time. It is also relatively inexpensive, so it can be used in a variety of experiments. However, 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL is not water-soluble, so it must be used in aqueous solutions or organic solvents.
Zukünftige Richtungen
The potential uses of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL are still being explored. Future research may focus on the use of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL in drug development, as a tool for studying enzyme inhibition, protein-protein interactions, and drug-target interactions. It may also be used to study gene expression, cell signaling, and cell differentiation. Additionally, research may focus on understanding the exact mechanism of action of 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL and its biochemical and physiological effects. Finally, research may focus on developing new methods for synthesizing 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL and improving its solubility.
Synthesemethoden
1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL can be synthesized in a two-step process. The first step involves the reaction of 2,3-dimethyl-1H-indol-1-yl bromide with diallylamine in a 1:1 molar ratio in the presence of a catalyst. The second step involves the condensation of the reaction product with propan-2-ol. This reaction produces 1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL in a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
1-(Diallylamino)-3-(2,3-dimethyl-1H-indol-1-YL)propan-2-OL has been used in various scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and drug-target interactions. It has also been used in studies of gene expression, cell signaling, and cell differentiation.
Eigenschaften
IUPAC Name |
1-[bis(prop-2-enyl)amino]-3-(2,3-dimethylindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-5-11-20(12-6-2)13-17(22)14-21-16(4)15(3)18-9-7-8-10-19(18)21/h5-10,17,22H,1-2,11-14H2,3-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROAQSSVNDOJAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN(CC=C)CC=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387617 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-[di(prop-2-en-1-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
315247-81-5 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-[di(prop-2-en-1-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B188200.png)

![5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B188206.png)



![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)

